molecular formula C15H14ClN5OS2 B2995647 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 921865-74-9

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2995647
CAS No.: 921865-74-9
M. Wt: 379.88
InChI Key: RQQPMSBBCZCYBY-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (hereafter referred to as the "target compound") is a heterocyclic derivative combining imidazole and 1,3,4-thiadiazole moieties. Its structure features a 5-(4-chlorophenyl) group on the imidazole ring, a methyl group at the 1-position of the imidazole, and a 5-methyl-substituted 1,3,4-thiadiazole linked via a thioacetamide bridge .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS2/c1-9-19-20-14(24-9)18-13(22)8-23-15-17-7-12(21(15)2)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQPMSBBCZCYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C18H19ClN3O1S2\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_{3}\text{O}_{1}\text{S}_{2}

It features a thioether linkage between a substituted imidazole and a thiadiazole moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the imidazole ring : Starting from appropriate precursors such as 4-chlorobenzaldehyde and methyl hydrazine.
  • Thioetherification : Utilizing thiol reagents to introduce the thio group.
  • Acetamide formation : Reacting with acetic anhydride or acetic acid to obtain the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this one. For instance, derivatives containing the 1,3,4-thiadiazole scaffold have shown significant activity against various cancer cell lines. In one study, compounds derived from 1,3,4-thiadiazoles exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Cancer Type
Compound IVc1.47Breast Cancer
Compound VIc2.30Lung Cancer
Compound VIIc0.85Colon Cancer

Antiviral Activity

The antiviral properties of similar compounds have also been investigated. For example, derivatives containing the thiadiazole ring were tested against Tobacco Mosaic Virus (TMV), showing promising inhibition rates comparable to established antiviral agents .

Table 2: Antiviral Activity Against TMV

Compound Name% InhibitionConcentration (μg/mL)
Compound 7b50%100
Compound 7i45%100

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Case Studies

A notable case study involved testing this compound against a panel of human cancer cell lines using the NCI-60 screening system. The results indicated that it exhibited selective cytotoxicity towards certain cancer types while sparing normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound can be compared to analogs with variations in substituents on the imidazole or 1,3,4-thiadiazole rings, as well as modifications to the heterocyclic core. Below is a detailed analysis of structural, synthetic, and functional differences:

Substituent Variations on the Imidazole Ring

Key Examples :

Compound 5j (): Structure: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Substituents: A 4-chlorobenzylthio group on the thiadiazole and a phenoxy group on the acetamide. Properties: Melting point 138–140°C, yield 82% . Comparison: The target compound lacks the phenoxy group but retains the 4-chlorophenyl motif on the imidazole.

Compound 4d (): Structure: 2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide Substituents: A benzimidazole core with a 5-methyl group instead of the target compound’s imidazole.

Compound 9 ():

  • Structure: 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide
  • Substituents: A 4-fluorophenyl group on the imidazole and a thiazole instead of thiadiazole.
  • Comparison : Fluorine’s electronegativity may enhance binding affinity compared to chlorine, while the thiazole moiety introduces different electronic properties .
Substituent Variations on the 1,3,4-Thiadiazole Ring

Key Examples :

Compound 5e (): Structure: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Substituents: A 4-chlorobenzylthio group on the thiadiazole. Properties: Melting point 132–134°C, yield 74% .

Compound 3 (): Structure: N-(4-Chlorophenyl)-2-[(5-((4-Nitrophenyl)Amino)-1,3,4-Thiadiazol-2-yl)Thio]Acetamide Substituents: A nitro group on the thiadiazole-linked phenyl ring. Biological Activity: Induced apoptosis in glioma cells via Akt inhibition (92.36% activity) . Comparison: The nitro group’s electron-withdrawing nature may enhance reactivity, though the target compound’s methyl group likely offers metabolic stability.

Heterocycle Core Modifications

Key Example :

  • Compound 9c (): Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide Substituents: A triazole-thiazole framework instead of imidazole-thiadiazole. Comparison: Triazoles offer hydrogen-bonding capabilities, which may enhance target engagement compared to thiadiazoles .

Data Tables

Key Findings and Implications

Substituent Effects :

  • Chlorine and fluorine substituents on aromatic rings enhance lipophilicity and binding interactions, as seen in Compounds 5j () and 9 ().
  • Methyl groups on the thiadiazole (target compound) may improve metabolic stability compared to reactive groups like nitro ().

Synthetic Feasibility :

  • Yields for thiadiazole-acetamide derivatives range from 68% to 88% (), suggesting robust synthetic routes for scaling.

Biological Potential: While the target compound’s activity is untested, analogs with similar substituents (e.g., 4-chlorophenyl, thiadiazole) show promising anticancer and enzyme-inhibitory profiles .

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